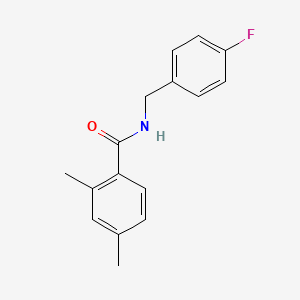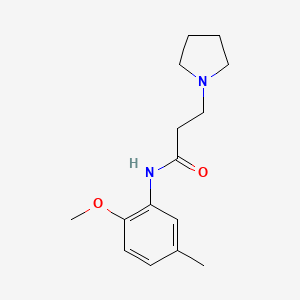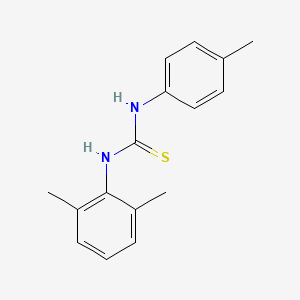
N-(3-chloro-2-methylphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-methylthiourea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of thiourea derivatives that are known to have various biological properties.
作用機序
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-methylthiourea is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-methylthiourea exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing apoptosis, which is a form of programmed cell death. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-methylthiourea in lab experiments is its relatively low toxicity. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have low acute toxicity in animals, which makes it a safer alternative to other compounds that may have higher toxicity. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-methylthiourea is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-methylthiourea. One area of interest is the development of N-(3-chloro-2-methylphenyl)-N'-methylthiourea derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(3-chloro-2-methylphenyl)-N'-methylthiourea in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, the potential use of N-(3-chloro-2-methylphenyl)-N'-methylthiourea as an analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of novel synthetic methods for the preparation of N-(3-chloro-2-methylphenyl)-N'-methylthiourea and its derivatives may lead to the discovery of compounds with improved biological activities.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-methylthiourea involves the reaction of 3-chloro-2-methylaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(3-chloro-2-methylphenyl)-N'-methylthiourea. The purity of N-(3-chloro-2-methylphenyl)-N'-methylthiourea can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. In addition, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have analgesic and anti-inflammatory properties.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-7(10)4-3-5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYASPXPJBYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-methylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)

![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)


![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)

![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)
